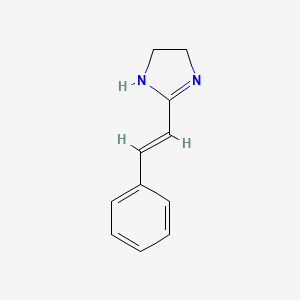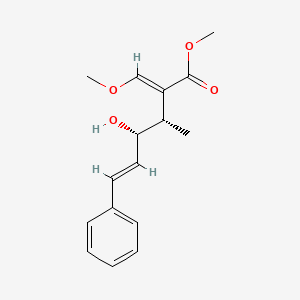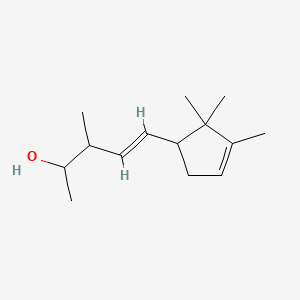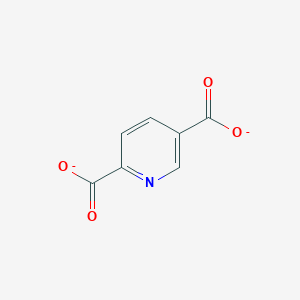
Pyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocinchomeronate(2-) is a pyridinedicarboxylate that is the conjugate base of isocinchomeronate(1-). It is a conjugate base of an isocinchomeronate(1-).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Pyridine-2,5-dicarboxylate (pydc) is involved in the synthesis and structural characterization of various metal coordination polymers. For instance, Zhang et al. (2005) reported the synthesis of Mn, Mn/K, Zn, and Nd pydc coordination polymers with unique 2D and 3D architectures, where the pydc ligand exhibited novel coordination modes, linking up to seven metal atoms and displaying distinct magnetic properties (Zhang et al., 2005).
Energy Storage Applications
Padhy et al. (2018) explored the use of disodium pyridine‐2,5‐dicarboxylate (Na2PDC) as a potential anode for organic sodium‐ion batteries. This electrode material demonstrated a high reversible capacity and excellent cyclability, highlighting its potential in energy storage applications (Padhy et al., 2018).
Thermal and Spectroscopic Properties
Rzączyńska et al. (2010) examined the thermal and spectroscopic properties of light lanthanide (III) complexes with pyridine-2,5-dicarboxylic acid, revealing their stability and decomposition into metal oxides upon heating. This study provides insights into the thermal behavior of these complexes (Rzączyńska et al., 2010).
Metal-Ligand Interaction Studies
Gubanova et al. (2020) studied the reactions of pentaphenylantimony with pyridine-2,5-dicarboxylic acid, revealing the formation of various complexes and highlighting the structural features of these compounds. Such studies contribute to understanding metal-ligand interactions (Gubanova et al., 2020).
Electronic Properties at Molecule-Metal Interfaces
Lennartz et al. (2010) investigated the electronic properties of pyridine-2,5-dicarboxylic acid bonded to the Cu(110) surface, using scanning tunneling microscopy and first-principles calculations. This study provides insights into the electronic mapping of molecular orbitals at molecule-metal interfaces (Lennartz et al., 2010).
Propriétés
Nom du produit |
Pyridine-2,5-dicarboxylate |
|---|---|
Formule moléculaire |
C7H3NO4-2 |
Poids moléculaire |
165.1 g/mol |
Nom IUPAC |
pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
LVPMIMZXDYBCDF-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
SMILES canonique |
C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |
Synonymes |
2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)
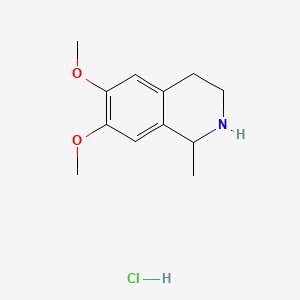
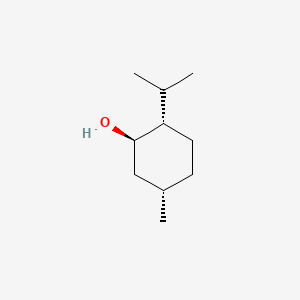
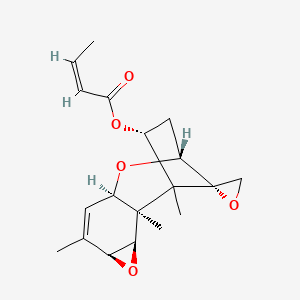
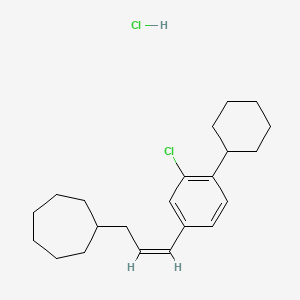
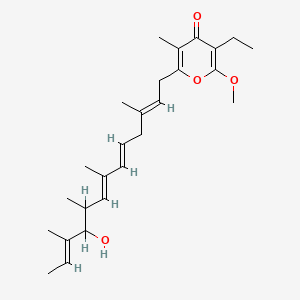
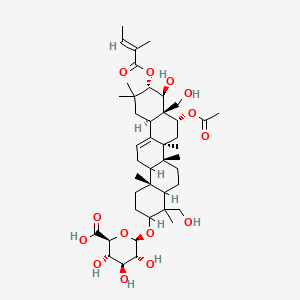
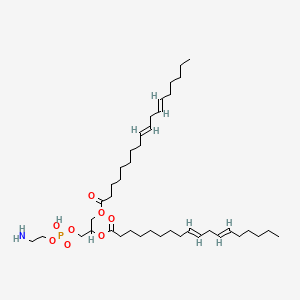
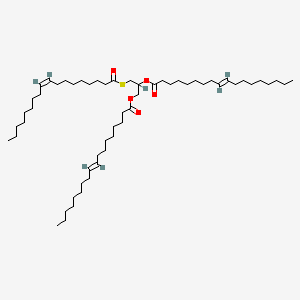
![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
